molecular formula C6H11ClF3NO B2588912 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride CAS No. 2470438-32-3

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride

Cat. No.: B2588912
CAS No.: 2470438-32-3
M. Wt: 205.61
InChI Key: YPXXNQFSRKWVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is known for its unique structure, which includes a trifluoroethoxy group attached to an azetidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can lead to changes in biological activity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1,2-Trifluoroethoxymethyl)azetidine
  • 3-(1,1,2-Trifluoroethoxymethyl)pyrrolidine
  • 3-(1,1,2-Trifluoroethoxymethyl)piperidine

Uniqueness

3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is unique due to its specific trifluoroethoxy group attached to an azetidine ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-(1,1,2-trifluoroethoxymethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-4-6(8,9)11-3-5-1-10-2-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXXNQFSRKWVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC(CF)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.